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Compound of Interest

Compound Name: Inecalcitol

Cat. No.: B1671940 Get Quote

Inecalcitol, a 14-epi-analog of the active vitamin D metabolite 1α, 25-dihydroxyvitamin D₃

(1,25D₃), is a synthetic Vitamin D Receptor (VDR) agonist developed for its potent antitumor

activities with a reduced risk of hypercalcemia.[1][2][3] This technical guide provides a

comprehensive overview of the pharmacokinetics and pharmacodynamics of Inecalcitol,
drawing from preclinical and clinical data. It is intended for researchers, scientists, and

professionals in drug development.

Pharmacokinetics
Inecalcitol exhibits a distinct pharmacokinetic profile compared to its natural counterpart,

1,25D₃, characterized by a significantly shorter serum half-life. This property is thought to

contribute to its lower calcemic potential.[1][2]

Preclinical Pharmacokinetics
Studies in murine models have been crucial in elucidating the pharmacokinetic parameters of

Inecalcitol.

Table 1: Preclinical Pharmacokinetic Parameters of Inecalcitol in Mice
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Parameter Value Species Reference

Half-life (t½) 18.3 minutes Mouse

Clearance 53.3 ml/h Mouse

Maximum Tolerated

Dose (MTD)

1,300 µg/kg (30 µ

g/mouse ) i.p. 3x/week
Mouse

The rapid clearance and short half-life of Inecalcitol in mice necessitate higher doses to

achieve comparable in vivo antitumor effects to 1,25D₃, despite its superior in vitro potency.

Notably, Inecalcitol is reported to be approximately 480 times less hypercalcemic than 1,25D₃

in mice.

Clinical Pharmacokinetics
A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC)

provided key insights into the safety and tolerability of Inecalcitol in humans when

administered in combination with docetaxel and prednisone.

Table 2: Clinical Pharmacokinetic and Dosing Information for Inecalcitol

Parameter Value Population Study Design Reference

Maximum

Tolerated Dose

(MTD)

4,000 µg daily mCRPC Patients
Phase I, Dose

Escalation

Dose-Limiting

Toxicity (DLT)

Grade 3

Hypercalcemia
mCRPC Patients

Phase I, Dose

Escalation

In this study, dose-limiting toxicity in the form of grade 3 hypercalcemia was observed at a dose

of 8,000 µ g/day . The calcemia levels normalized a few days after discontinuing the drug.

Pharmacodynamics
Inecalcitol exerts its biological effects primarily through the activation of the Vitamin D

Receptor, a nuclear hormone receptor that regulates gene expression.
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Mechanism of Action
As a VDR agonist, Inecalcitol binds to the VDR, which then forms a heterodimer with the

Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin

D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating

their transcription. Inecalcitol is considered a "superagonistic" analog, as it induces a stronger

interaction between the VDR-RXR heterodimer and coactivators, leading to enhanced

transcriptional activation compared to 1,25D₃.
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Caption: VDR signaling pathway activated by Inecalcitol.
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In Vitro Pharmacodynamic Effects
Inecalcitol has demonstrated potent antiproliferative and pro-apoptotic effects across a range

of cancer cell lines.

Table 3: In Vitro Activity of Inecalcitol in Cancer Cell Lines

Cell Line
Cancer
Type

Parameter Value
Comparator
(1,25D₃)

Reference

SCC

Squamous

Cell

Carcinoma

IC₅₀ 0.38 nM
12 nM (~30x

higher)

LNCaP
Prostate

Cancer

ED₅₀ (Clonal

Growth)
4.0 nM

11-fold less

potent

HL-60
Promyelocyti

c Leukemia
ED₅₀ 0.28 nM -

K-562

Chronic

Myeloid

Leukemia

GI₅₀ 5.6 µM -

AR-230

Chronic

Myeloid

Leukemia

Antiproliferati

ve Effect

(with

Dasatinib)

34% -

LAMA84-s

Chronic

Myeloid

Leukemia

Antiproliferati

ve Effect

(with

Dasatinib)

78% -

Key pharmacodynamic effects observed in vitro include:

Enhanced VDR Transcriptional Activity: Inecalcitol shows stronger induction of VDR-

mediated gene transcription compared to 1,25D₃.
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Cell Cycle Arrest: It induces G₀/G₁ cell cycle arrest in cancer cells to a similar extent as

1,25D₃.

Potent Apoptosis Induction: A hallmark of Inecalcitol's activity is its ability to induce

significantly more apoptosis than 1,25D₃. This is mediated through the extrinsic apoptosis

pathway, involving the activation of caspase-8, caspase-10, and caspase-3.

Downregulation of Anti-Apoptotic Proteins: Inecalcitol markedly inhibits the expression of c-

IAP1 and XIAP, members of the inhibitor of apoptosis protein family.

Modulation of Cancer-Related Genes: In prostate cancer cells, Inecalcitol downregulates

the expression of the protein kinase Pim-1 and the transcription factor ETV1.
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Caption: Inecalcitol-induced apoptosis signaling cascade.

Experimental Protocols
The characterization of Inecalcitol's pharmacokinetic and pharmacodynamic properties has

relied on a variety of established experimental methodologies.

In Vitro Assays
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Cell Lines: A diverse panel of human cancer cell lines has been utilized, including SCC

(squamous cell carcinoma), LNCaP, PC-3, DU145 (prostate), K-562, AR-230, LAMA-84-s,

KCL-22, U-937, HL-60 (leukemia), and MCF-7 (breast).

Cytotoxicity and Proliferation Assays:

MTT Assay: Used to assess cell growth inhibition and determine IC₅₀/GI₅₀ values. Cells

are treated with varying concentrations of Inecalcitol for a specified period (e.g., 48

hours), followed by incubation with MTT reagent.

Clonogenic Assay: To evaluate the long-term proliferative capacity of cells after treatment.

Cells are seeded at low density and treated with the compound, and colony formation is

assessed after a period of incubation.

Cell Cycle Analysis:

Propidium Iodide (PI) Staining: Treated cells are fixed, stained with PI, and analyzed by

flow cytometry to determine the distribution of cells in different phases of the cell cycle

(G₀/G₁, S, G₂/M).

Apoptosis Assays:

Annexin V/7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells via flow cytometry.

Caspase Activity Assays: Fluorometric or colorimetric assays are used to measure the

activity of specific caspases (e.g., caspase-3, -8, -9, -10) in cell lysates.

Gene and Protein Expression Analysis:

Immunoblot Analysis (Western Blot): To detect and quantify the expression levels of

specific proteins (e.g., VDR, caspases, PARP, Pim-1).

Quantitative Reverse Transcriptase PCR (qRT-PCR): To measure the mRNA expression

levels of target genes (e.g., c-IAP1, XIAP, Pim-1, ETV1).
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Caption: General workflow for in vitro evaluation of Inecalcitol.

In Vivo Models
Animal Models:

Xenograft Models: Human cancer cells (e.g., SCC, LNCaP) are implanted subcutaneously

into immunodeficient mice.

Treatment and Monitoring:

Mice receive Inecalcitol via various administration routes (e.g., intraperitoneal). Tumor

growth is monitored over time, and at the end of the study, tumors are excised for analysis.

In Vivo Pharmacodynamic Analyses:

Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g.,

Ki-67) and apoptosis (e.g., cleaved caspase-3).
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TUNEL Assay: An in situ method to detect DNA fragmentation, a hallmark of late-stage

apoptosis, in tumor tissues.

Serum Calcium Measurement: Blood samples are collected to assess the calcemic effects

of the treatment.

Conclusion
Inecalcitol is a potent VDR agonist with a favorable preclinical safety profile, particularly with

regard to its reduced hypercalcemic activity compared to 1,25D₃. Its mechanism of action

involves enhanced VDR-mediated transcriptional regulation, leading to cell cycle arrest and,

most notably, a strong induction of apoptosis in various cancer models. The pharmacokinetic

profile, characterized by a short half-life, differentiates it from the natural vitamin D hormone.

The comprehensive data from preclinical and early clinical studies support the continued

investigation of Inecalcitol as a promising agent in cancer therapy, both as a monotherapy and

in combination with other anticancer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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